1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of bioactive molecules, including heteroaryl n-sulfonamides , which suggests potential interactions with various biological targets.
Mode of Action
The tert-butoxycarbonyl (boc) group is a common protecting group in organic synthesis, particularly for the protection of amino groups . The Boc group can be removed under certain conditions, revealing the active amino group, which can then interact with its targets .
Biochemical Pathways
Pyrrolidine is a versatile scaffold in drug discovery and is found in many biologically active compounds .
Pharmacokinetics
The Boc group increases the compound’s lipophilicity, which can enhance cellular absorption and distribution .
Result of Action
The removal of the boc group can reveal an active amino group, which can then interact with various biological targets, potentially leading to various cellular effects .
Action Environment
The action of “1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 4-ethylpyrrolidine-3-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- tert-Butoxycarbonyl-protected amino acids
Uniqueness
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which includes an ethyl group at the 4-position of the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWHPDMLFMSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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